4-chloro-N-(2,4-dimethoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
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Overview
Description
4-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: of a suitable benzene derivative to introduce nitro groups.
Reduction: of nitro groups to amines.
Acylation: to form the benzamide structure.
Introduction of the tetrazole ring: through cyclization reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis using optimized reaction conditions, catalysts, and solvents to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the tetrazole ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or other parts of the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for more complex molecules or as a reagent in organic synthesis.
Biology
In biological research, it could be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
In medicinal chemistry, derivatives of benzamides are often explored for their pharmacological properties, including their potential as drug candidates.
Industry
In industry, such compounds might be used in the development of new materials, coatings, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The molecular pathways involved would be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-N-(2,4-DIMETHOXYPHENYL)BENZAMIDE: Lacks the tetrazole ring but shares the benzamide core.
2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Contains the tetrazole ring but lacks the chlorinated and dimethoxyphenyl groups.
Uniqueness
The presence of both the tetrazole ring and the chlorinated dimethoxyphenyl group in 4-CHLORO-N-(2,4-DIMETHOXYPHENYL)-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE might confer unique chemical and biological properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C16H14ClN5O3 |
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Molecular Weight |
359.77 g/mol |
IUPAC Name |
4-chloro-N-(2,4-dimethoxyphenyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C16H14ClN5O3/c1-24-11-4-6-13(15(8-11)25-2)19-16(23)12-5-3-10(17)7-14(12)22-9-18-20-21-22/h3-9H,1-2H3,(H,19,23) |
InChI Key |
GTXMQVLIDRSTAX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3)OC |
Origin of Product |
United States |
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